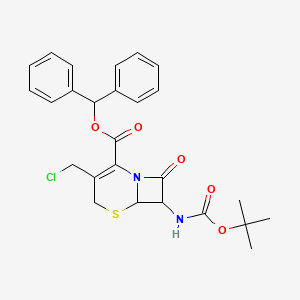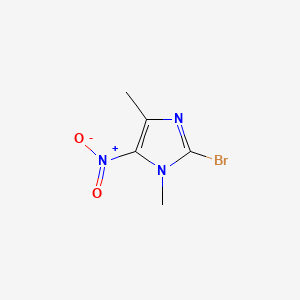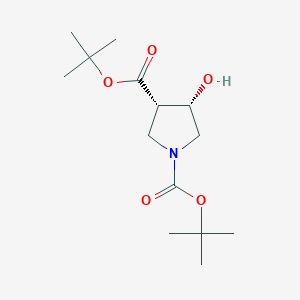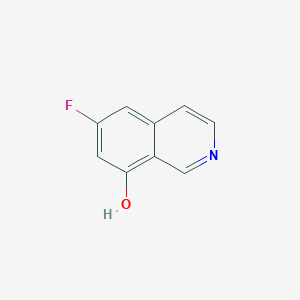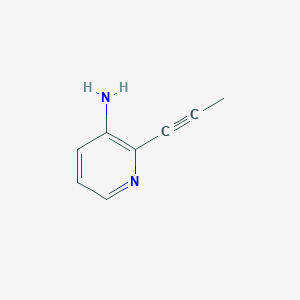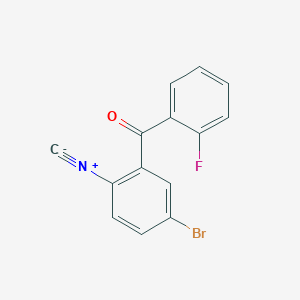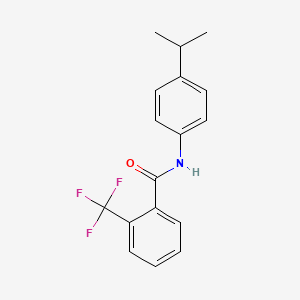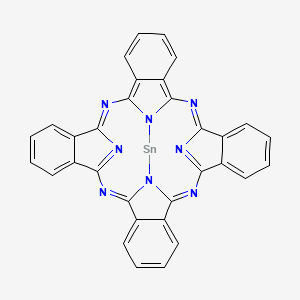
Phthalocyanatotin cento
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalocyanatotin cento, also known as tin (II) phthalocyanine, is an organometallic compound with the molecular formula C32H16N8Sn. It is a derivative of phthalocyanine, a class of macrocyclic compounds that are structurally similar to porphyrins. This compound is known for its vibrant color and is used in various applications, including as a material in organic light-emitting diodes (OLEDs) .
Preparation Methods
The synthesis of phthalocyanatotin cento typically involves the reaction of phthalonitrile with a tin (II) salt under high-temperature conditions. The reaction is usually carried out in the presence of a solvent such as quinoline or dimethylformamide (DMF). The general reaction can be represented as follows:
4C8H4(CN)2+SnCl2→C32H16N8Sn+4HCl
In industrial production, the process may involve additional purification steps to obtain high-purity this compound. Techniques such as recrystallization and chromatography are commonly used to achieve the desired purity levels .
Chemical Reactions Analysis
Phthalocyanatotin cento undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin (IV) phthalocyanine.
Reduction: Reduction reactions can convert it back to tin (II) phthalocyanine.
Substitution: It can undergo substitution reactions where the tin atom is replaced by other metals or functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Phthalocyanatotin cento has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its stable structure and ability to coordinate with different substrates.
Biology: It has been studied for its potential use in photodynamic therapy, where it can generate reactive oxygen species upon light irradiation to kill cancer cells.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a diagnostic agent in medical imaging.
Industry: It is used in the production of OLEDs, photovoltaic cells, and as a pigment in inks and coatings.
Mechanism of Action
The mechanism of action of phthalocyanatotin cento in photodynamic therapy involves the absorption of light, which excites the compound to a higher energy state. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. These reactive species can induce cell death by damaging cellular components, including DNA, proteins, and lipids .
Comparison with Similar Compounds
Phthalocyanatotin cento is unique among phthalocyanines due to the presence of the tin (II) ion. Similar compounds include:
Copper phthalocyanine: Used as a blue pigment in inks and coatings.
Zinc phthalocyanine: Studied for its use in photodynamic therapy.
Iron phthalocyanine: Used as a catalyst in various chemical reactions.
Compared to these compounds, this compound offers unique properties such as higher stability and specific reactivity due to the tin (II) ion .
Properties
Molecular Formula |
C32H16N8Sn |
|---|---|
Molecular Weight |
631.2 g/mol |
IUPAC Name |
9,18,27,36,37,39,40,41-octaza-38λ2-stannadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene |
InChI |
InChI=1S/C32H16N8.Sn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |
InChI Key |
LLVONELOQJAYBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Sn]N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



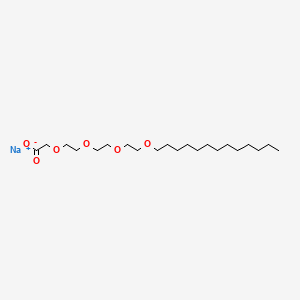
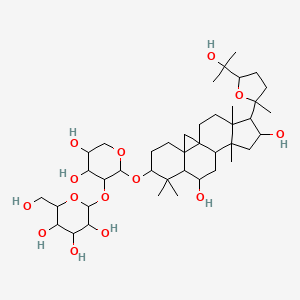
![Pyrido[2,3-b]pyrazin-8-ylmethanamine](/img/structure/B12816154.png)
![[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;hydrochloride](/img/structure/B12816159.png)

![6-Chloro-N-methyl-1H-benzo[D]imidazol-1-amine](/img/structure/B12816169.png)
